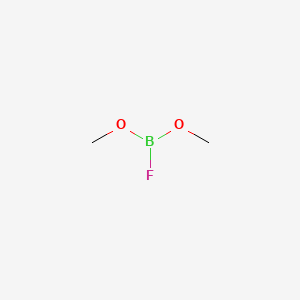

Fluorodimethoxyborane

Beschreibung

Fluorodimethoxyborane (CAS: 353-36-6) is an organoboron compound with the molecular formula C₂H₆BFO₂. It consists of a central boron atom bonded to one fluorine atom and two methoxy (-OCH₃) groups. This compound is registered under the EC number 206-531-6 and has been utilized in synthetic chemistry for its role as a borating agent in organometallic reactions. Notably, it forms stable complexes with diethyl ether, which are critical intermediates in trapping lithiated species during the synthesis of natural products like (Z)-α-santalol . Its reactivity with electrophiles, such as aldehydes and ketones, makes it valuable for constructing carbon-boron bonds in stereoselective transformations .

Eigenschaften

CAS-Nummer |

367-46-4 |

|---|---|

Molekularformel |

C2H6BFO2 |

Molekulargewicht |

91.88 g/mol |

IUPAC-Name |

fluoro(dimethoxy)borane |

InChI |

InChI=1S/C2H6BFO2/c1-5-3(4)6-2/h1-2H3 |

InChI-Schlüssel |

LOGBIHSWKLLNDY-UHFFFAOYSA-N |

SMILES |

B(OC)(OC)F |

Kanonische SMILES |

B(OC)(OC)F |

Andere CAS-Nummern |

367-46-4 |

Piktogramme |

Flammable; Corrosive |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Fluorodimethoxyborane belongs to a class of organoboron reagents with applications in organic synthesis. Below is a detailed comparison with analogous compounds, focusing on structural features, reactivity, and industrial uses.

Fluorotrimethylsilane (CAS: 420-56-4)

- Structure : Silicon-based compound (Si(CH₃)₃F) with a fluorine atom bonded to silicon.

- Reactivity: Unlike this compound, fluorotrimethylsilane acts as a fluoride donor in nucleophilic substitutions. It is less reactive toward organometallic intermediates but widely used in deprotection reactions (e.g., removing tert-butyldimethylsilyl groups) .

- Applications : Predominantly employed in semiconductor manufacturing and peptide synthesis, contrasting with this compound’s role in C–B bond formation .

Dibromoborane Dimethyl Sulfide Complex (CAS: 55671-55-1)

- Structure : Boron coordinated to two bromine atoms and a dimethyl sulfide ligand (BBr₂·S(CH₃)₂).

- Reactivity : A stronger Lewis acid than this compound, facilitating halogenation and hydroboration reactions. Its bromine substituents enhance electrophilicity but reduce stability in protic solvents .

- Applications : Used in hydroboration-oxidation of alkenes, whereas this compound specializes in stereoselective trapping of allyl potassium intermediates .

Dichlorodifluoromethane (CAS: 75-71-8)

- Reactivity: Non-reactive in organometallic contexts but notorious for ozone depletion. Unlike this compound, it serves as a refrigerant and aerosol propellant .

- Applications : Industrial use diverges entirely from this compound, highlighting the latter’s niche in synthetic chemistry .

Fluorosulphuric Acid (CAS: 7789-21-1)

- Structure : A superacid (HSO₃F) with a fluorine-sulfur-oxygen framework.

- Reactivity: Extremely corrosive and protonating, unlike the electrophilic boron center in this compound. It participates in Friedel-Crafts alkylation but lacks compatibility with organometallic reagents .

- Applications : Primarily used in petrochemical refining, contrasting with this compound’s role in fine chemical synthesis .

Research Findings and Industrial Relevance

- Superior Selectivity : this compound outperforms other boronates (e.g., trimethylborate) in stereoselective reactions due to its methoxy groups, which stabilize intermediates without steric hindrance .

- Safety Profile : Unlike dichlorodifluoromethane or fluorosulphuric acid, this compound poses lower environmental risks but requires handling under inert conditions due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.